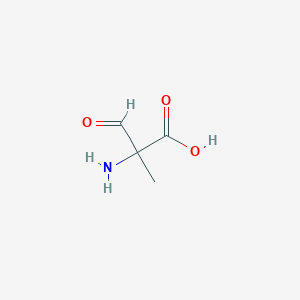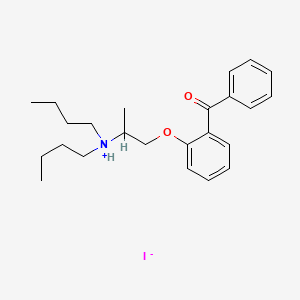
Potassium;decaborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium decaborate can be synthesized through mechanochemical methods. One approach involves the reaction of derivatives of the [B10H10]2− anion with nucleophilic reagents such as potassium cyanide, potassium hydroxide, sodium acetate, potassium hydrosulfide, potassium thiocyanate, sodium thiosulfate, and potassium fluoride under mechanochemical conditions . This method allows for the formation of closo-decaborates with various functional groups.
Industrial Production Methods
Industrial production of potassium decaborate involves high-temperature polyreaction between potassium boron salts. This method ensures the production of potassium decaborate with high purity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium decaborate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the polyborate anion, which can interact with different reagents.
Common Reagents and Conditions
Common reagents used in the reactions of potassium decaborate include Grignard reagents, which facilitate nucleophilic addition reactions. Other reagents include potassium cyanide, potassium hydroxide, and potassium fluoride .
Major Products Formed
The major products formed from the reactions of potassium decaborate depend on the specific reagents and conditions used. For example, the reaction with Grignard reagents can produce mono-substituted closo-decaborate derivatives .
Wissenschaftliche Forschungsanwendungen
Potassium decaborate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various boron-containing compounds.
Biology: Its derivatives are explored for their potential use in neutron capture therapy for cancer treatment.
Industry: Potassium decaborate is used in the production of fertilizers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of potassium decaborate involves its interaction with molecular targets through its polyborate anion. The anion’s structure allows it to form hydrogen bonds and other interactions with various molecules, facilitating its effects in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decaborane (B10H14): A boron hydride cluster used as a precursor to other boron compounds.
Closo-dodecaborate ([B12H12]2−): Another polyhedral borane anion with similar structural properties.
Carba-closo-dodecaborate ([CB11H12]−): A derivative of decaborane with unique chemical properties.
Uniqueness
Potassium decaborate is unique due to its helical chain-like structure and the ability to form various functional derivatives. Its stability and reactivity make it a versatile compound for multiple applications in science and industry .
Eigenschaften
Molekularformel |
B10KO30-29 |
|---|---|
Molekulargewicht |
627.2 g/mol |
IUPAC-Name |
potassium;decaborate |
InChI |
InChI=1S/10BO3.K/c10*2-1(3)4;/q10*-3;+1 |
InChI-Schlüssel |
PBBSFJUNUUPTCO-UHFFFAOYSA-N |
Kanonische SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


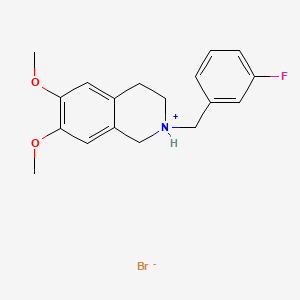

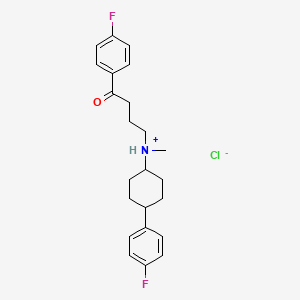

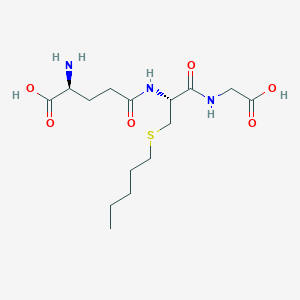


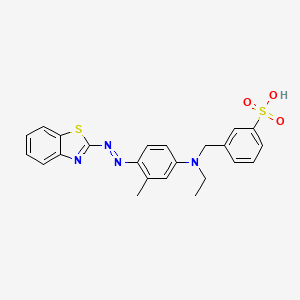
![N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide](/img/structure/B13747428.png)
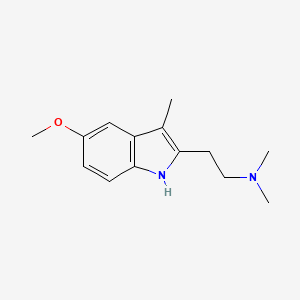
![disodium;3-[16-[[6-amino-2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-10-(3-amino-3-oxopropyl)-33-(2-carboxylatoethyl)-7-[[1-[[1-[[1-(1,3-dicarboxypropylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-3,13,20,22,28,34,40-heptamethyl-9,12,15-trioxo-4,5,18,19-tetrathia-8,11,14,24,26,31,36,39,41-nonaza-38,42-diazanidahexacyclo[21.15.1.12,37.127,30.132,35.021,25]dotetraconta-1,21,23(39),24,26,28,30,32(41),33,35,37(40)-undecaen-29-yl]propanoate;iron(2+)](/img/structure/B13747437.png)
